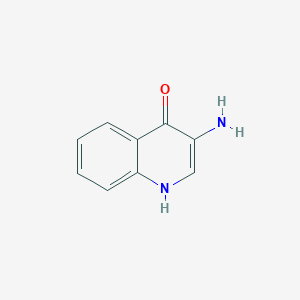

3-Aminoquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQNIQVCPKCNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317044 | |

| Record name | 3-aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129377-66-8 | |

| Record name | 3-aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminoquinolin-4-ol chemical properties and structure

An In-depth Technical Guide to 3-Aminoquinolin-4-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 3-amino-1H-quinolin-4-one, is a heterocyclic organic compound belonging to the aminoquinoline class.[1] Its structure is characterized by a quinoline core substituted with both an amino group and a hydroxyl group. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and spectral characteristics of this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 3-amino-1H-quinolin-4-one | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Exact Mass | 160.063662883 Da | [1] |

| CAS Number | 129377-66-8 | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)N | [1] |

| InChI Key | NIQNIQVCPKCNQS-UHFFFAOYSA-N | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Structure and Tautomerism

A critical structural feature of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the keto form (3-amino-1H-quinolin-4-one).

-

Enol Form (this compound): A fully aromatic hydroxyquinoline structure.

-

Keto Form (3-amino-1H-quinolin-4-one): A quinolone structure where the pyridinoid ring is not fully aromatic.

Studies on related 4-quinolinone systems have shown that the keto tautomer is predominantly favored, especially in the crystalline solid state and in polar solvents like water and DMSO.[5] The greater stability of the C=O double bond compared to a C=N bond, along with favorable resonance stabilization in the keto form, contributes to this preference.[6] The IUPAC name provided by PubChem, 3-amino-1H-quinolin-4-one, also indicates the prevalence of the keto form.[1]

Tautomeric equilibrium of this compound.

Experimental Protocols: Synthesis

While specific protocols for this compound are not extensively detailed, a common and effective method for the synthesis of 3-aminoquinolines involves the reduction of the corresponding 3-nitroquinoline precursor.[7] The precursor, 3-Nitro-4-quinolinol, can be synthesized and then reduced to yield the target compound.[8]

Protocol: Catalytic Hydrogenation of 3-Nitro-4-quinolinol

This protocol describes a general procedure for the reduction of a nitro group on a quinoline ring, adapted from similar syntheses.[7]

-

Materials and Equipment:

-

3-Nitro-4-quinolinol (starting material)

-

10% Platinum on activated carbon (Pt/C) catalyst

-

Solvent: Ethanol or a mixture of Toluene and Ethanol

-

Paar hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Buchner funnel with Celite)

-

Rotary evaporator

-

-

Procedure:

-

In a suitable pressure vessel, dissolve 1.0 equivalent of 3-Nitro-4-quinolinol in a sufficient volume of ethanol (or a toluene/ethanol mixture).

-

Add the Pt/C catalyst (typically 5-10% by weight of the starting material).

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) and begin vigorous stirring.

-

The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system again with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with additional solvent (ethanol) to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude this compound, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Proposed synthetic workflow for this compound.

Spectral Data (Expected)

No experimental spectra were found in the search results. The following table summarizes the expected spectral characteristics based on the structure of this compound (predominantly the keto tautomer) and general spectroscopic principles.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range. C2-H Proton: A singlet around δ 8.0-8.5 ppm. NH₂ Protons: A broad singlet, chemical shift variable (typically δ 4.0-6.0 ppm), which may exchange with D₂O. NH Proton (keto form): A broad singlet, typically downfield (δ > 10 ppm). |

| ¹³C NMR | C=O Carbon (C4): A signal in the downfield region, approximately δ 175-180 ppm.[5] Aromatic Carbons: Signals in the range of δ 115-150 ppm. C3-NH₂ Carbon (C3): A signal shielded by the amino group. |

| IR Spectroscopy | N-H Stretch (Amine): Two distinct sharp bands in the 3300-3500 cm⁻¹ region for the primary amine. N-H Stretch (Amide): A broad band around 3200 cm⁻¹ for the N-H of the quinolone ring. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.[9] |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the molecular formula C₉H₈N₂O. |

Potential Biological Activity

While specific studies on the biological activity of this compound are not prominent in the literature, the 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry.[4] Derivatives of 4-aminoquinoline are widely known for their potent antimalarial activity, with chloroquine and hydroxychloroquine being prime examples.[3][10] The broader class of aminoquinolines has been investigated for a variety of therapeutic applications, including:

Therefore, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents, warranting further investigation into its biological profile.

References

- 1. This compound | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. prepchem.com [prepchem.com]

- 8. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 11. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-amino-1H-quinolin-4-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-1H-quinolin-4-one, a heterocyclic organic compound of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and CAS number, and summarizes its key physicochemical and spectroscopic data. Furthermore, this guide outlines a detailed experimental protocol for a common biological evaluation method and explores a potential mechanism of action based on the known activities of structurally related quinolinone compounds. A logical workflow for a proposed synthesis is also presented.

Chemical Identity and Properties

3-amino-1H-quinolin-4-one is a quinolinone derivative characterized by an amino group at the C3 position. The quinolinone scaffold is a prominent feature in numerous biologically active compounds.

| Identifier | Value | Reference |

| IUPAC Name | 3-amino-1H-quinolin-4-one | [1] |

| CAS Number | 129377-66-8 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Spectroscopic Data | Predicted/Analog-Based Values |

| ¹H NMR | Expected signals for aromatic protons on the quinoline core, and a signal for the amino group protons. |

| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, and the carbon bearing the amino group. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

| Infrared (IR) | Characteristic peaks for N-H stretching (amino group), C=O stretching (carbonyl group), and aromatic C-H and C=C stretching. |

Synthesis and Experimental Protocols

The synthesis of 3-substituted quinolin-4-ones can be challenging. However, established methods for analogous compounds provide a strategic approach. The Snieckus reaction, a modification of the Niementovsky reaction, is a notable method for preparing 3-substituted quinolin-4-ones.[2][3] This reaction involves the condensation of an anthranilic acid amide with a suitable ketone, followed by cyclization promoted by a strong base.

Below is a proposed synthetic workflow for 3-amino-1H-quinolin-4-one, based on general principles of quinolinone synthesis.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can indicate cell viability and the cytotoxic potential of a compound.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-amino-1H-quinolin-4-one (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3-amino-1H-quinolin-4-one in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Potential Biological Activity and Signaling Pathway

While the specific biological targets and mechanism of action for 3-amino-1H-quinolin-4-one have not been extensively characterized in the available literature, the broader class of quinolinone and 4-aminoquinoline derivatives is known to exhibit significant anticancer and antimalarial activities.[4][5] A plausible mechanism of action for quinolinone derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.

Based on the activity of structurally related compounds, it is hypothesized that 3-amino-1H-quinolin-4-one may exert its biological effects through the modulation of the PI3K/Akt signaling cascade.

This proposed mechanism suggests that 3-amino-1H-quinolin-4-one could potentially inhibit PI3K, leading to a decrease in the phosphorylation of Akt and subsequent downstream signaling, ultimately resulting in reduced cell survival and proliferation. Further experimental validation is required to confirm this hypothesis.

Conclusion

3-amino-1H-quinolin-4-one represents a molecule of interest within the broader class of quinolinone compounds, which are known for their diverse biological activities. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for related structures. The potential for this compound to modulate key cellular signaling pathways, such as the PI3K/Akt pathway, warrants further investigation for its potential applications in drug discovery and development.

References

- 1. 3-Aminoquinolin-4-ol | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Aminoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically for 3-Aminoquinolin-4-ol (also known as 3-amino-1H-quinolin-4-one) is limited in publicly available literature. This guide summarizes the available computed data and provides information on closely related compounds to offer a comprehensive overview. Researchers should validate this information through experimental studies.

Introduction

This compound is a heterocyclic organic compound belonging to the quinolinone family. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] The introduction of an amino group at the 3-position and a hydroxyl group at the 4-position of the quinoline ring system can significantly influence its physicochemical properties and biological activity. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, along with generalized experimental protocols for its synthesis and analysis.

Physicochemical Characteristics

Quantitative data for this compound is sparse. The following tables summarize available computed data and experimental data for analogous compounds to provide a comparative reference.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-amino-1H-quinolin-4-one | PubChem[4] |

| Molecular Formula | C₉H₈N₂O | PubChem[4] |

| Molecular Weight | 160.17 g/mol | PubChem[4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)N | PubChem[4] |

| InChI Key | NIQNIQVCPKCNQS-UHFFFAOYSA-N | PubChem[4] |

| CAS Number | 129377-66-8 | PubChem[4] |

| XLogP3 | 0.8 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 0 | PubChem (Computed) |

| Topological Polar Surface Area | 55.1 Ų | PubChem (Computed) |

Table 2: Experimental Physicochemical Properties of Related Quinolinone Analogs

| Compound | Melting Point (°C) | pKa | Solubility | Reference |

| 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one | 165–167 | Not Available | Not Available | [5] |

| 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | 131–132 | Not Available | Not Available | [5] |

| 2-(3,4-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one | 122–123 | Not Available | Not Available | [5] |

| Quinoline | Not Available | 4.90 | Slightly soluble in cold water, miscible with ethanol, diethyl ether, acetone | [6] |

Experimental Protocols

Due to the lack of specific, detailed published protocols for this compound, the following sections provide generalized methodologies based on the synthesis and analysis of related quinolin-4-one compounds. These should be considered as starting points for experimental design.

Synthesis of 3-Amino-1H-quinolin-4-one

A plausible synthetic route for 3-amino-1H-quinolin-4-one can be adapted from established methods for synthesizing 3-substituted quinolin-4-ones, such as a modification of the Niementowski reaction or through intramolecular cyclization of chalcone precursors.[3][5]

Generalized Protocol via Intramolecular Cyclization:

-

Chalcone Synthesis: An appropriately substituted o-aminoacetophenone is reacted with a suitable aldehyde in the presence of a base (e.g., aqueous NaOH) to form an (E)-1-(2-aminophenyl)-3-arylprop-2-en-1-one (a chalcone).[5]

-

Intramolecular Cyclization: The purified chalcone is then subjected to an acid-catalyzed intramolecular cyclization. A solid acid catalyst like Amberlyst®-15 can be used. The reaction mixture is typically refluxed in a suitable solvent (e.g., dioxane) until completion, which can be monitored by Thin Layer Chromatography (TLC).[5]

-

Purification: The resulting 2,3-dihydroquinolin-4(1H)-one is then purified using column chromatography.

-

Introduction of the Amino Group: Further chemical modifications would be required to introduce the amino group at the 3-position, which may involve nitrosation followed by reduction, or other established methods for amination of quinolone rings.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be crucial for confirming the arrangement of protons on the quinoline ring system and the amino group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons. For a similar structure, 2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, characteristic proton signals were observed for the aromatic protons, the protons at the C-2 and C-3 positions, and the methoxy group.[5]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C=O) and the carbons of the aromatic rings would be characteristic. For 2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, the carbonyl carbon appeared at δ 193.1 ppm.[5]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all proton and carbon signals to the molecular structure.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic IR Absorptions for this compound:

-

N-H stretching (amine): Two bands in the region of 3500-3300 cm⁻¹ (for a primary amine).

-

O-H stretching (hydroxyl): A broad band in the region of 3600-3200 cm⁻¹.

-

C=O stretching (ketone): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the region of 1600-1450 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing conjugated systems.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader class of quinoline and quinolinone derivatives are known to exhibit a range of biological effects, often through the inhibition of key enzymes like kinases.[2][7] For instance, substituted quinolines have been investigated as inhibitors of the proteasome and various protein kinases involved in cancer cell proliferation.[7][8]

To illustrate a potential mechanism of action that could be investigated for this compound, a hypothetical signaling pathway diagram is presented below. This diagram depicts a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for quinoline-based inhibitors.

Caption: A hypothetical receptor tyrosine kinase (RTK) signaling pathway.

Workflow for Investigating Biological Activity:

To determine the biological effects of this compound, a systematic experimental approach would be necessary.

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Conclusion

This compound represents an interesting scaffold for further investigation in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activities are currently lacking, this guide provides a foundational understanding based on computed data and information from closely related analogs. The provided generalized experimental protocols offer a starting point for the synthesis and characterization of this compound. Future research should focus on the experimental determination of its physicochemical parameters, the development of optimized synthetic routes, and the systematic evaluation of its biological effects to unlock its potential therapeutic applications.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mVOC 4.0 [bioinformatics.charite.de]

- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Interpretation of 3-Aminoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 3-Aminoquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data to offer a comprehensive interpretation for researchers.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₈N₂O, possesses a quinoline core substituted with an amino group at the 3-position and a hydroxyl group at the 4-position.[1] This structure allows for tautomerism between the -ol and -one forms, which can influence its spectral characteristics. The compound has a molecular weight of 160.17 g/mol .[1]

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Mass Spectrometry Data

| Ion | m/z | Relative Intensity |

| [M]⁺ | 160 | High |

| [M-CO]⁺ or [M-HCN-H]⁺ | 133 | Moderate |

| Fragment Ion | 104 | Moderate |

| Data sourced from PubChem[1] |

Table 2: Predicted ¹H NMR Spectral Data

Note: This data is predicted using chemical shift databases and software; experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~8.0 - 8.2 | Singlet |

| H5 | ~7.8 - 8.0 | Doublet |

| H6 | ~7.2 - 7.4 | Triplet |

| H7 | ~7.5 - 7.7 | Triplet |

| H8 | ~7.3 - 7.5 | Doublet |

| -NH₂ | ~5.0 - 6.0 (broad) | Singlet |

| -OH | ~9.0 - 11.0 (broad) | Singlet |

Table 3: Predicted ¹³C NMR Spectral Data

Note: This data is predicted using chemical shift databases and software; experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~140 - 145 |

| C3 | ~120 - 125 |

| C4 | ~160 - 165 |

| C4a | ~125 - 130 |

| C5 | ~128 - 132 |

| C6 | ~122 - 126 |

| C7 | ~130 - 135 |

| C8 | ~115 - 120 |

| C8a | ~145 - 150 |

Spectral Interpretation

Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 160, corresponding to its molecular weight.[1] Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules. The peak at m/z 133 likely corresponds to the loss of a carbon monoxide (CO) molecule from the quinolinone tautomer or a sequential loss of HCN and a hydrogen atom.[1] The fragment at m/z 104 could arise from further fragmentation of the pyridine ring.

¹H NMR Spectrum (Predicted)

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit distinct signals for the aromatic protons. The proton at the 2-position (H2) is expected to be a singlet in the downfield region. The protons on the benzene ring (H5, H6, H7, H8) will show characteristic doublet and triplet splitting patterns. The amino (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectrum (Predicted)

In the predicted proton-decoupled ¹³C NMR spectrum, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C4) is predicted to be the most downfield signal. The other quaternary carbons (C4a and C8a) will also be in the downfield region but typically show lower intensity peaks. The carbons of the benzene and pyridine rings will appear in the aromatic region.

Infrared (IR) Spectrum

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups.

-

O-H and N-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the overlapping of O-H and N-H stretching vibrations.

-

C=O Stretching: If the quinolinone tautomer is present, a strong absorption band between 1680-1640 cm⁻¹ is expected.

-

Aromatic C=C and C=N Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: A band in the 1350-1250 cm⁻¹ region.

-

C-O Stretching: An absorption in the 1260-1000 cm⁻¹ range.

-

Aromatic C-H Bending: Out-of-plane bending vibrations will appear in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Fragmentation Analysis (MS/MS): To confirm the structure, select the molecular ion (m/z 160) and subject it to collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS) showing the fragment ions.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound. While experimental data is limited, the combination of available mass spectrometry data and predicted NMR and IR spectra offers valuable insights for researchers. The provided experimental protocols serve as a starting point for the full spectral characterization of this and similar quinoline derivatives, which are an important class of compounds in the field of drug discovery. Further experimental work is necessary to validate the predicted spectral data and to fully elucidate the structure-activity relationships of this compound.

References

Tautomerism in 3-Amino-4-Hydroxyquinoline Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The tautomeric state of this molecule is a critical determinant of its physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets. This technical guide provides an in-depth analysis of the tautomeric equilibria in 3-amino-4-hydroxyquinoline systems, presenting quantitative data, detailed experimental protocols for tautomer analysis, and visualizations of relevant biological pathways. Understanding the nuances of tautomerism in this system is paramount for the rational design and development of novel therapeutics.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. In the 3-amino-4-hydroxyquinoline system, two primary forms of tautomerism are of interest: keto-enol and amino-imino tautomerism.

-

Keto-Enol Tautomerism: This involves the interconversion between a ketone (or in this case, a quinolone) and an enol form. For the 4-hydroxyquinoline core, this equilibrium is between the 4-hydroxyquinoline (enol-like) and the 4-quinolone (keto-like) forms.

-

Amino-Imino Tautomerism: This involves the interconversion between an amino group (-NH2) and an imino group (=NH). For the 3-amino substituent, this would be an equilibrium between the 3-amino and the 3-imino forms.

The position of these equilibria is influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.

Tautomeric Forms of 3-Amino-4-Hydroxyquinoline

The 3-amino-4-hydroxyquinoline system can exist in several tautomeric forms. The principal tautomers are depicted below. The equilibrium generally favors the zwitterionic keto-amino form in polar solvents due to resonance stabilization and favorable hydrogen bonding interactions.

Principal tautomeric forms of the 3-amino-4-hydroxyquinoline system.

Quantitative Analysis of Tautomeric Equilibrium

Below is a summary of representative theoretical data for substituted 4-hydroxyquinoline systems, which can serve as a proxy for understanding the tautomeric preferences of the 3-amino-4-hydroxyquinoline core.

| Tautomer System | Substituent at C3 | Solvent | ΔE (Keto - Enol) (kJ/mol) | Predominant Form | Reference System |

| 4-Hydroxyquinoline | -H | Gas Phase | -38.2 | Keto | 4-Hydroxyquinoline |

| 4-Hydroxyquinoline | -H | Water | -45.1 | Keto | 4-Hydroxyquinoline |

| 4-Hydroxyquinoline | -CN | Gas Phase | -25.5 | Keto | 3-Cyano-4-hydroxyquinoline |

| 4-Hydroxyquinoline | -CN | DMSO | -30.8 | Keto | 3-Cyano-4-hydroxyquinoline |

| 4-Hydroxyquinoline | -CONH2 | Gas Phase | -20.1 | Keto | 3-Carboxamido-4-hydroxyquinoline |

| 4-Hydroxyquinoline | -CONH2 | Water | -28.4 | Keto | 3-Carboxamido-4-hydroxyquinoline |

Note: The data presented are illustrative and based on computational studies of related quinoline systems. The presence of the 3-amino group is expected to influence these values through its electronic effects.

Experimental Protocols for Tautomer Analysis

The experimental investigation of tautomerism in 3-amino-4-hydroxyquinoline systems relies on a combination of spectroscopic techniques.

Synthesis of 3-Amino-4-hydroxyquinoline

A general synthetic route to 3-amino-4-hydroxyquinolines involves the cyclization of an appropriately substituted aniline with a malonic acid derivative, followed by functional group transformations.

Generalized synthetic workflow for 3-amino-4-hydroxyquinoline.

Spectroscopic Characterization

NMR is a powerful technique for elucidating the tautomeric structure in solution.

-

Protocol:

-

Dissolve the 3-amino-4-hydroxyquinoline derivative in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, Methanol-d4).

-

Acquire 1H, 13C, and, if possible, 15N NMR spectra at a controlled temperature.

-

Analyze the chemical shifts and coupling constants. The keto and enol forms will exhibit distinct signals, particularly for the protons and carbons near the tautomerizing groups (C3, C4, N1-H, O-H, N3-H).

-

For quantitative analysis, integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (KT) can be calculated from the ratio of the integrals.

-

-

Expected Observations:

-

1H NMR: The keto form will show a characteristic N1-H proton signal, while the enol form will have an O4-H proton signal. The chemical shift of the H2 proton will also be indicative of the tautomeric form.

-

13C NMR: The C4 carbon signal is a key indicator. In the keto form, it will appear as a carbonyl carbon (δ > 170 ppm), whereas in the enol form, it will be in the aromatic region as a carbon bearing a hydroxyl group (δ ≈ 150-160 ppm).

-

The different chromophoric systems of the tautomers lead to distinct UV-Vis absorption spectra.

-

Protocol:

-

Prepare dilute solutions of the compound in various solvents of differing polarity.

-

Record the UV-Vis absorption spectrum for each solution.

-

Analyze the changes in the absorption maxima (λmax) and molar absorptivity.

-

The presence of an isosbestic point in the spectra when varying solvent composition is strong evidence for a two-component equilibrium.

-

IR spectroscopy is particularly useful for identifying the functional groups present in the solid state.

-

Protocol:

-

Prepare a sample as a KBr pellet or a mull.

-

Acquire the IR spectrum.

-

Analyze the vibrational frequencies.

-

-

Expected Observations:

-

A strong absorption band in the region of 1650-1680 cm-1 is characteristic of the C=O stretching vibration of the quinolone ring, indicating the presence of the keto tautomer.

-

A broad band in the 3200-3500 cm-1 region would correspond to O-H stretching of the enol form.

-

N-H stretching vibrations of the amino group will also be present in the 3300-3500 cm-1 region.

-

Biological Relevance and Signaling Pathways

Derivatives of 4-aminoquinoline and 4-hydroxyquinoline are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Their mechanism of action often involves the inhibition of key signaling pathways. For instance, some quinoline derivatives have been shown to inhibit the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.

The specific tautomeric form of the 3-amino-4-hydroxyquinoline derivative is crucial for its interaction with the kinase domain of enzymes like PI3K. The arrangement of hydrogen bond donors and acceptors, as well as the overall shape of the molecule, is dictated by the predominant tautomer, which in turn determines the binding affinity and inhibitory potency.

Conclusion

The tautomerism of 3-amino-4-hydroxyquinoline systems is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding and characterization of the tautomeric equilibrium are essential for the design of new derivatives with optimized pharmacological profiles. The methodologies and data presented in this guide provide a framework for researchers in drug discovery and development to investigate and harness the tautomeric behavior of this important class of compounds. The interplay between the keto-enol and amino-imino equilibria, influenced by the molecular environment, offers a subtle yet powerful mechanism for modulating molecular recognition and biological activity.

A Technical Guide to the Historical Synthesis of Quinolin-4-ones

For over a century, the quinolin-4-one scaffold has been a cornerstone in the development of pharmaceuticals and functional materials. Its prevalence in a wide array of biologically active compounds has driven the innovation of numerous synthetic methodologies. This technical guide provides an in-depth exploration of the core historical methods for the synthesis of quinolin-4-ones, offering detailed experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Conrad-Limpach-Knorr Synthesis

First described in the late 19th century, the Conrad-Limpach-Knorr synthesis is a foundational method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones.[1] The reaction involves the condensation of anilines with β-ketoesters. The regiochemical outcome is highly dependent on the reaction conditions; at lower temperatures, the reaction favors the formation of a β-aminoacrylate (the kinetic product), which upon heating, cyclizes to the corresponding quinolin-4-one (Conrad-Limpach product). Conversely, at higher initial temperatures, the reaction can favor the formation of a β-ketoanilide, leading to a 2-hydroxyquinoline (Knorr product).[2]

Quantitative Data

| Reactants | Conditions | Solvent | Yield | Reference |

| Aniline, Ethyl acetoacetate | Heat to ~250°C | Mineral oil | Up to 95% | [1] |

| Aniline, β-ketoester | Room temperature (initial condensation), then heat | None | < 30% | [1] |

| o-Nitroaniline, Dimethyl acetylenedicarboxylate | Heat | Not specified | 47% | [2] |

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Formation of the β-Aminoacrylate Intermediate

-

In a round-bottom flask, combine one equivalent of the aniline with one equivalent of the β-ketoester.

-

The reaction can be performed neat or in a suitable solvent such as ethanol.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting materials.

-

Once the formation of the intermediate is complete, the solvent (if used) is removed under reduced pressure.

Step 2: Cyclization to the Quinolin-4-one

-

The crude β-aminoacrylate intermediate is transferred to a high-boiling point, inert solvent such as mineral oil or diphenyl ether.[1][3]

-

The mixture is heated to approximately 250°C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is maintained at this temperature for a period of 30 minutes to several hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is allowed to cool to room temperature, which typically results in the precipitation of the quinolin-4-one product.

-

The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Reaction Mechanism

Caption: General workflow of the Conrad-Limpach Synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a versatile method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or related malonic ester derivatives.[4][5] The reaction proceeds through a series of steps: initial condensation to form an anilidomethylenemalonate, thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the quinolin-4-one.[4]

Quantitative Data

| Aniline Derivative | Malonic Ester Derivative | Cyclization Temperature | Reaction Time | Yield | Reference |

| Aniline | Diethyl ethoxymethylenemalonate | 250°C | 30-60 min | Not specified | [6] |

| Substituted Anilines | Diethyl ethoxymethylenemalonate | 100-130°C (condensation), 250°C (cyclization) | 1-2 h (condensation), 30-60 min (cyclization) | Varies | [6] |

Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation

-

In a round-bottom flask, combine one equivalent of the aniline with 1.0-1.2 equivalents of diethyl ethoxymethylenemalonate.

-

Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[6]

-

Monitor the reaction by TLC until the aniline is consumed.

-

Cool the reaction mixture to room temperature. The intermediate anilidomethylenemalonate may solidify upon cooling.

Step 2: Cyclization

-

To the crude intermediate, add a high-boiling, inert solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250°C under an inert atmosphere for 30-60 minutes.[6]

-

Monitor the cyclization by TLC.

Step 3: Saponification and Decarboxylation

-

Cool the reaction mixture and add a solution of sodium hydroxide to saponify the ester.

-

Heat the mixture to reflux until the saponification is complete.

-

Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid intermediate.

-

Collect the solid by filtration and wash with water.

-

The crude carboxylic acid is then heated at or above its melting point until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

-

The resulting quinolin-4-one can be purified by recrystallization.

Reaction Mechanism

Caption: Stepwise workflow of the Gould-Jacobs Reaction.

Camps Cyclization

The Camps cyclization, discovered by Rudolf Camps in 1899, is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a hydroxyquinoline.[3][7] Depending on the substitution pattern of the starting material and the reaction conditions, the reaction can yield either a quinolin-4-one or a quinolin-2-one.[7]

Quantitative Data

| Starting Material | Base | Conditions | Yield | Reference |

| o-Acylaminoacetophenone | Hydroxide ion | Not specified | Varies | [7] |

| o-Halophenones (precursor to o-acylaminoacetophenone) | Various bases | Two-step synthesis | 72-97% | [3][8] |

Experimental Protocol: Camps Cyclization

-

Dissolve the o-acylaminoacetophenone in a suitable solvent, such as ethanol or methanol.

-

Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

The reaction mixture is typically heated to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with an acid.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization.

Reaction Mechanism

Caption: The straightforward workflow of the Camps Cyclization.

Niementowski Synthesis

The Niementowski synthesis, reported in 1894, involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives.[9] This method is often characterized by the high temperatures required for the reaction to proceed.[9]

Quantitative Data

| Reactants | Temperature | Yield | Reference |

| Anthranilic acid, Acetophenone | 120-130°C | Not specified | [9] |

| Anthranilic acid, Heptaldehyde | 200°C | Minimal | [9] |

| Anthranilic acid, Ethyl acetoacetate | 130°C then 160°C | 8-12% (reported) | [10] |

Experimental Protocol: Niementowski Synthesis

-

In a round-bottom flask equipped with a condenser, combine the anthranilic acid and the carbonyl compound.

-

Heat the mixture to the required temperature (typically 120-200°C).

-

The reaction is often carried out neat, but a high-boiling solvent can be used.

-

Maintain the temperature for several hours.

-

Monitor the reaction by TLC.

-

After cooling, the reaction mixture is worked up, which may involve trituration with a solvent to induce precipitation of the product.

-

The crude product is collected by filtration and purified by recrystallization.

Reaction Mechanism

Caption: A simplified mechanism of the Niementowski Synthesis.

Friedländer Annulation

The Friedländer synthesis, first described in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base, to form a quinoline.[11][12] While this method is more general for quinoline synthesis, it can be adapted to produce quinolin-4-ones when appropriate starting materials are used.

Quantitative Data

| 2-Aminoaryl Ketone | α-Methylene Compound | Catalyst | Solvent | Temperature | Yield | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | None | Water | 70°C | 97% | [13] |

| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | None | 80°C | 77-95% | [13] |

| 2-Aminobenzophenone | Acetylacetone | Fluorescein | Ethanol | Room Temp | 96% | [13] |

Experimental Protocol: Catalyst-Free Friedländer Synthesis in Water

This protocol is adapted from a green chemistry approach to the Friedländer synthesis.[14]

-

In a reaction vessel, suspend 1.0 mmol of the 2-aminoaryl aldehyde or ketone and 1.2 mmol of the α-methylene carbonyl compound in 5 mL of water.

-

Heat the mixture to 70°C and stir vigorously.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold water and dry.

-

The product is often of high purity, but can be recrystallized if necessary.

Reaction Mechanism

Caption: Alternative mechanistic pathways in the Friedländer Synthesis.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. organicreactions.org [organicreactions.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

The 4-Aminoquinoline Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

The 4-aminoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Initially renowned for its profound impact on the treatment and prophylaxis of malaria, the therapeutic potential of this scaffold has expanded significantly over the decades.[1][2][3] Researchers and drug development professionals continue to explore its diverse pharmacological activities, uncovering novel applications in oncology, virology, and immunology. This technical guide provides an in-depth overview of the biological activities of the 4-aminoquinoline scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Antimalarial Activity

The cornerstone of the 4-aminoquinoline legacy is its potent antimalarial action, particularly against the erythrocytic stages of Plasmodium species.[4][5] Chloroquine (CQ), a prototypical 4-aminoquinoline, was a first-line antimalarial drug for many years due to its high efficacy, low toxicity, and ease of administration.[3][6]

Mechanism of Action

The antimalarial activity of 4-aminoquinolines is primarily attributed to their interference with the parasite's detoxification of heme.[7] During its intraerythrocytic stage, the malaria parasite digests large quantities of the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[4][5] This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (β-hematin).[5][8]

4-aminoquinolines are weak bases that accumulate to high concentrations within the acidic digestive vacuole of the parasite, a phenomenon known as pH trapping.[9][10] Once inside, they are thought to inhibit the heme polymerase enzyme, preventing the formation of hemozoin.[9] The resulting accumulation of free heme leads to oxidative stress and the generation of reactive oxygen species, which damage parasite membranes and other essential components, ultimately leading to parasite death.[8]

Caption: Mechanism of antimalarial action of 4-aminoquinolines.

Structure-Activity Relationship (SAR)

The antimalarial potency of 4-aminoquinolines is heavily influenced by their chemical structure:

-

Quinoline Ring: The quinoline nucleus is essential for activity.[11][12]

-

7-Position: An electron-withdrawing group, typically a chlorine atom, at the 7-position is crucial for high antimalarial activity.[7][10] Replacing the 7-chloro group with other halogens like bromine or iodine maintains activity, while fluoro or trifluoromethyl groups tend to decrease it.[13] Substitution at any other position on the quinoline ring generally reduces or abolishes activity.[12][14]

-

4-Amino Side Chain: A flexible dialkylaminoalkyl side chain at the 4-position is critical.[7][11] The length of this chain is important, with 4 to 5 carbon atoms between the nitrogen atoms being optimal for activity against resistant strains.[14] The terminal tertiary amino group is also important for the compound's basicity and accumulation in the digestive vacuole.[14]

Quantitative Data: Antimalarial Activity

The following table summarizes the in vitro activity of representative 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

| Compound | 7-Substituent | Side Chain | Strain | IC50 (nM) | Reference |

| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | 3D7 (CQS) | 9.8 | [6] |

| Chloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | K1 (CQR) | 350 | [6] |

| Amodiaquine | Cl | -HN-C₆H₄(OH)-CH₂N(C₂H₅)₂ | Dd2 (CQR) | 25.5 | [15] |

| Hydroxychloroquine | Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)(C₂H₄OH) | - | - | [16] |

| Compound 1 | Cl | -HN-CH₂-C₆H₄-CH₂N(C₂H₅)₂ | Dd2 (CQR) | 12.5 | [15] |

| 7-Iodo-AQ | I | -HN(CH₂)₂N(C₂H₅)₂ | CQS | 3-12 | [13] |

| 7-Iodo-AQ | I | -HN(CH₂)₂N(C₂H₅)₂ | CQR | 3-12 | [13] |

| 7-Trifluoromethyl-AQ | CF₃ | -HN(CH₂)₂N(C₂H₅)₂ | CQR | 18-500 | [13] |

Experimental Protocol: In Vitro Antimalarial Assay

A common method for assessing the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay.

Caption: A typical workflow for an in vitro antimalarial assay.

-

Plate Preparation: Serially dilute test compounds in culture medium in a 96-well microtiter plate.

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage.

-

Infection and Treatment: Add the synchronized parasite culture to the wells containing the test compounds.

-

Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, lyse the cells by freezing the plates. Add SYBR Green I dye, which intercalates with parasitic DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Anticancer Activity

The 4-aminoquinoline scaffold has emerged as a promising framework for the development of anticancer agents.[17] Its derivatives have demonstrated cytotoxic effects against various cancer cell lines and can sensitize tumors to conventional chemotherapies.[8][18]

Mechanism of Action

The anticancer effects of 4-aminoquinolines are multifactorial and involve several cellular pathways:

-

Lysosomotropism and Autophagy Inhibition: Similar to their antimalarial action, 4-aminoquinolines are lysosomotropic agents that accumulate in lysosomes, raising the intra-lysosomal pH.[8][19] This disrupts the function of lysosomal enzymes and, critically, inhibits autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[19][20] By blocking the fusion of autophagosomes with lysosomes, 4-aminoquinolines prevent the degradation of cellular components, leading to the accumulation of autophagosomes and ultimately, cell death.[19]

-

Sensitization to Chemotherapy: By inhibiting autophagy, 4-aminoquinolines can reverse resistance to various anticancer drugs and enhance their efficacy.[19] For example, they have been shown to sensitize tumor cells to killing by Akt inhibitors.[18]

-

Kinase Inhibition: Certain 4-aminoquinoline derivatives have been designed as potent inhibitors of specific protein kinases involved in cancer cell signaling. For instance, novel derivatives have been identified as highly potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways that can be dysregulated in cancer.[21]

Caption: Key anticancer mechanisms of the 4-aminoquinoline scaffold.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of various 4-aminoquinoline derivatives against human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Breast | ~5 | [1] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | Breast | ~10 | [1] |

| Compound 14 (RIPK2 Inhibitor) | - | - | 5.1 nM (biochemical) | [21] |

| Compound 5 (sensitizer) | MDA-MB468 | Breast | >50 (alone) | [18] |

| Compound 5 + Akt Inhibitor 8 | MDA-MB468 | Breast | <1 | [18] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinoline derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity

The antiviral properties of 4-aminoquinolines, particularly chloroquine and hydroxychloroquine, have garnered significant attention, most notably during the COVID-19 pandemic.[16][22] Their broad-spectrum antiviral activity is primarily linked to their ability to interfere with pH-dependent steps of viral replication.[23]

Mechanism of Action

The main antiviral mechanism of 4-aminoquinolines involves the alkalinization of acidic intracellular organelles like endosomes and lysosomes.[16][19]

-

Inhibition of Viral Entry: Many enveloped viruses, including SARS-CoV-2, enter host cells via endocytosis. The fusion of the viral envelope with the endosomal membrane is a pH-dependent process that requires an acidic environment.[16] By increasing the pH of the endosome, 4-aminoquinolines prevent this fusion event, thus blocking the release of the viral genome into the cytoplasm.[23]

-

Inhibition of Viral Replication: Post-entry steps in the viral life cycle, such as the post-translational modification of viral proteins in the Golgi apparatus, can also be pH-dependent. 4-aminoquinolines may interfere with these processes by altering the pH of the trans-Golgi network.[23] For coronaviruses, they may also interfere with the glycosylation of cellular receptors like ACE2, which could hinder virus-cell recognition.[23]

Caption: Inhibition of viral entry by 4-aminoquinolines.

Quantitative Data: Antiviral Activity

The following table shows the in vitro efficacy of chloroquine and hydroxychloroquine against SARS-CoV-2.

| Compound | Cell Line | EC50 (µM) | Reference |

| Chloroquine | Vero E6 | 5.47 | [16] |

| Hydroxychloroquine | Vero E6 | 0.72 | [16] |

Note: In these studies, hydroxychloroquine was found to be more potent than chloroquine in inhibiting SARS-CoV-2 in vitro.[16]

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus for a short adsorption period.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound. This prevents the spread of progeny virus through the medium, restricting it to cell-to-cell spread, which results in localized areas of cell death (plaques).

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Staining: Fix and stain the cells with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones where cells have been killed by the virus.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.

Anti-inflammatory and Other Biological Activities

The 4-aminoquinoline scaffold also exhibits significant immunomodulatory and anti-inflammatory properties, forming the basis of its use in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[24][25][26]

Mechanism of Action

The anti-inflammatory effects are complex and involve modulation of innate and adaptive immune responses.[26]

-

Inhibition of Toll-Like Receptors (TLRs): Chloroquine and hydroxychloroquine can inhibit endosomal TLRs, such as TLR7 and TLR9, which are sensors of nucleic acids. By accumulating in endosomes and raising the pH, they interfere with TLR signaling and subsequent production of pro-inflammatory cytokines like type I interferons.[26]

-

Inhibition of Antigen Presentation: The increased lysosomal pH also impairs the processing of antigens and their loading onto MHC class II molecules in antigen-presenting cells, thereby dampening the activation of T-helper cells.[26][27]

-

Cytokine Suppression: These compounds can reduce the production of key pro-inflammatory cytokines, including interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α).[27]

Caption: Immunomodulatory effects of 4-aminoquinolines.

Other Activities

The versatility of the 4-aminoquinoline scaffold extends to other therapeutic areas:[17]

-

Leishmanicidal: Derivatives have shown activity against Leishmania parasites, with mechanisms involving accumulation in the parasite's mitochondria and macrophages.[28]

-

Antibacterial and Antifungal: Various derivatives have been reported to possess antibacterial and antifungal properties.[2][17]

-

Antinociceptive: Some 4-aminoquinoline compounds have demonstrated pain-relieving effects in animal models of nociception.[29]

Experimental Protocol: Anti-inflammatory Assay (LPS-induced Cytokine Production)

This assay measures the ability of a compound to inhibit the production of inflammatory cytokines from immune cells.

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) or primary immune cells like peripheral blood mononuclear cells (PBMCs).

-

Pre-treatment: Treat the cells with different concentrations of the 4-aminoquinoline compound for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS), a potent inducer of inflammation, to trigger the production of cytokines.

-

Incubation: Incubate the cells for a specified time (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits cytokine production by 50%.

Synthesis Overview

The most common and versatile method for synthesizing 4-aminoquinoline derivatives is through the nucleophilic aromatic substitution (SNA_r_) of a 4-chloroquinoline precursor with a desired amine.[30]

Caption: A general synthetic route to 4-aminoquinoline derivatives.

This reaction typically involves heating the 4-chloroquinoline with an excess of the appropriate mono- or diaminoalkane, sometimes in the presence of a base and a suitable solvent.[1][15] This straightforward approach allows for the facile introduction of a wide variety of side chains at the 4-position, enabling extensive SAR studies and the optimization of biological activity.

Conclusion

The 4-aminoquinoline scaffold remains a remarkably versatile and enduringly relevant structure in medicinal chemistry. From its origins as a powerful antimalarial agent, its biological profile has expanded to include potent anticancer, antiviral, and anti-inflammatory activities. The mechanisms underlying these effects, though varied, often hinge on the scaffold's physicochemical properties, particularly its ability to accumulate in acidic organelles. A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant experimental methodologies is crucial for drug development professionals seeking to harness the full therapeutic potential of this privileged scaffold. Future research will undoubtedly continue to uncover new applications and refine existing derivatives, ensuring the 4-aminoquinoline core remains a valuable tool in the fight against a wide range of diseases.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 16. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Aminoquinolines against coronavirus disease 2019 (COVID-19): chloroquine or hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. All Day Chemist [alldaychemist.com]

- 25. researchgate.net [researchgate.net]

- 26. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 29. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

Potential Therapeutic Targets of 3-Aminoquinolin-4-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 3-Aminoquinolin-4-ol is limited in publicly available scientific literature. This document provides a comprehensive overview of the potential therapeutic targets and experimental approaches based on the known activities of structurally related quinoline derivatives. The information presented herein is intended to serve as a guide for future research and drug discovery efforts.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents.[2][5][6] The presence of both an amino group at the 3-position and a hydroxyl group at the 4-position suggests that this compound may engage in specific interactions with biological macromolecules, making it an intriguing candidate for therapeutic development.

This technical guide will explore the potential therapeutic targets of this compound by examining the established mechanisms of action of similar quinoline-based compounds. We will propose potential signaling pathways it may modulate and provide detailed, albeit inferred, experimental protocols for its synthesis and biological evaluation.

Synthesis of this compound and Its Derivatives

The synthesis of 3-amino-substituted quinolin-4-ones can be achieved through various synthetic routes. One common approach involves the cyclization of anthranilic acid derivatives. A plausible synthetic pathway for this compound is outlined below.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxyquinoline-3-carbonitrile (Intermediate)

This protocol is adapted from a known procedure for similar compounds.[7]

-

Reaction Setup: In a round-bottom flask, dissolve N-(2-aminobenzoyl)benzotriazole (10 mmol) and malononitrile (10 mmol) in 60 mL of dioxane.

-

Addition of Base: Add potassium tert-butoxide (t-BuOK) (10 mmol) to the mixture.

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Work-up: After cooling, the reaction mixture is poured into water and neutralized. The resulting precipitate is filtered, washed, and dried to yield 2-amino-4-hydroxyquinoline-3-carbonitrile.

Experimental Protocol: Hydrolysis to this compound

-

Hydrolysis: The intermediate, 2-amino-4-hydroxyquinoline-3-carbonitrile, is subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid, which can then be decarboxylated to yield this compound. The precise conditions for hydrolysis and decarboxylation would need to be optimized.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar 4-aminoquinolines and quinolin-4-ones, several potential therapeutic targets and mechanisms of action can be postulated for this compound.

Kinase Inhibition

A significant number of quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[8][9]

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others are common targets for quinoline-based inhibitors.[10]

-

Non-Receptor Tyrosine Kinases: Src family kinases and Bruton's tyrosine kinase (BTK) are also potential targets.[11]

-

Serine/Threonine Kinases: The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and its components are targeted by some quinoline derivatives.[8][12] Additionally, kinases like Receptor-Interacting Protein Kinase 2 (RIPK2), involved in inflammatory signaling, could be potential targets.[13]

Proposed Signaling Pathway Inhibition:

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data from Related Compounds (for reference):

| Compound Class | Target | IC50 (nM) | Reference |

| 4-Aminoquinazoline derivative | PI3Kα | 13.6 | [8] |

| 4-Aminoquinoline derivative | RIPK2 | 5.1 | [13] |

| 4-Anilinoquinoline | PKN3 | 14 | [9] |